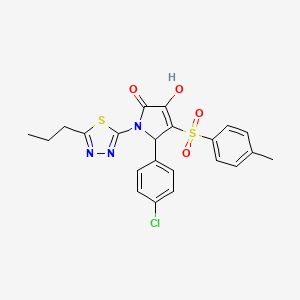![molecular formula C22H31NO4 B12131106 N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B12131106.png)
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a compound that combines the structural features of adamantane and benzamide Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while benzamide is an aromatic amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-(adamantan-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the amide group.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins or cell membranes. The benzamide portion can form hydrogen bonds and other interactions with target molecules, potentially inhibiting their function or altering their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)benzamide:
N-(2-adamantyl)ethylamine: Contains the adamantane moiety but lacks the benzamide structure.
3,4,5-trimethoxybenzamide: Contains the trimethoxybenzamide structure but lacks the adamantane moiety.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the combination of the adamantane and trimethoxybenzamide structures. This combination imparts the compound with enhanced stability, potential biological activity, and versatility in various applications compared to its individual components or similar compounds .
Properties
Molecular Formula |
C22H31NO4 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H31NO4/c1-25-18-9-17(10-19(26-2)20(18)27-3)21(24)23-5-4-22-11-14-6-15(12-22)8-16(7-14)13-22/h9-10,14-16H,4-8,11-13H2,1-3H3,(H,23,24) |
InChI Key |
NPWLDAXIHIQHNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12131028.png)
![(5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131029.png)

![[4-(5-bromo(2-pyridyl))piperazinyl]-N-(3-methoxyphenyl)carboxamide](/img/structure/B12131035.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12131047.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-(oxolan-2-ylmethyl)-1,6-dihyd ropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12131050.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine](/img/structure/B12131074.png)
![1-(3-chlorophenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12131082.png)
![4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)-](/img/structure/B12131085.png)

![4-chloro-N-(3-{[4-(dimethylamino)phenyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B12131097.png)
![N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131098.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12131110.png)
